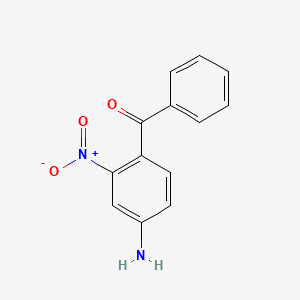![molecular formula C15H15IN2 B14409648 4-[(1H-Indol-1-yl)methyl]-1-methylpyridin-1-ium iodide CAS No. 82485-29-8](/img/structure/B14409648.png)
4-[(1H-Indol-1-yl)methyl]-1-methylpyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1H-Indol-1-yl)methyl]-1-methylpyridin-1-ium iodide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. This compound features an indole moiety linked to a pyridinium ion, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1H-Indol-1-yl)methyl]-1-methylpyridin-1-ium iodide typically involves the reaction of 1-methylpyridinium iodide with an indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The resulting indole can then be alkylated with 1-methylpyridinium iodide to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by purification steps such as recrystallization or chromatography to obtain the pure product. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
4-[(1H-Indol-1-yl)methyl]-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The pyridinium ion can be reduced to form the corresponding pyridine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the indole or pyridinium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted indole or pyridinium derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(1H-Indol-1-yl)methyl]-1-methylpyridin-1-ium iodide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(1H-Indol-1-yl)methyl]-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indole-3-carboxylate: Another indole derivative with similar biological activities.
1-Methylpyridinium chloride: Similar pyridinium ion but lacks the indole moiety.
Uniqueness
4-[(1H-Indol-1-yl)methyl]-1-methylpyridin-1-ium iodide is unique due to the presence of both indole and pyridinium moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .
Properties
CAS No. |
82485-29-8 |
|---|---|
Molecular Formula |
C15H15IN2 |
Molecular Weight |
350.20 g/mol |
IUPAC Name |
1-[(1-methylpyridin-1-ium-4-yl)methyl]indole;iodide |
InChI |
InChI=1S/C15H15N2.HI/c1-16-9-6-13(7-10-16)12-17-11-8-14-4-2-3-5-15(14)17;/h2-11H,12H2,1H3;1H/q+1;/p-1 |
InChI Key |
USIPLPMGVGWUKS-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=C(C=C1)CN2C=CC3=CC=CC=C32.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


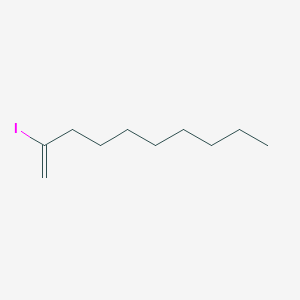
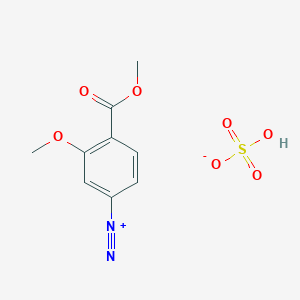
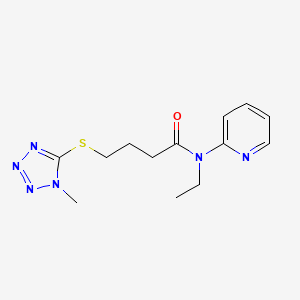
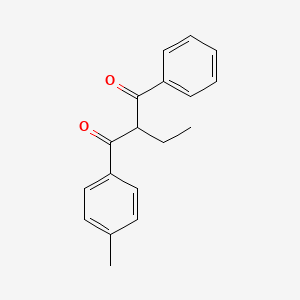
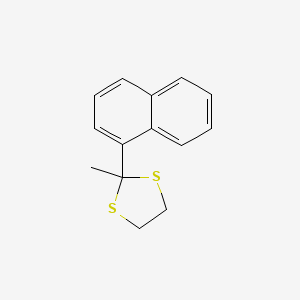
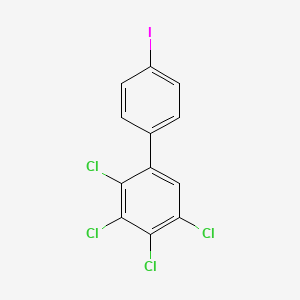

![2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-4-phenyl-1lambda~5~-pyridine](/img/structure/B14409602.png)
![2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethan-1-one](/img/structure/B14409614.png)
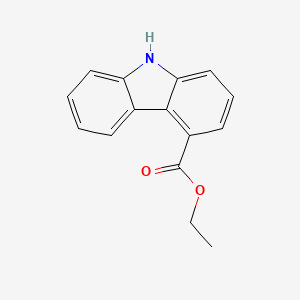
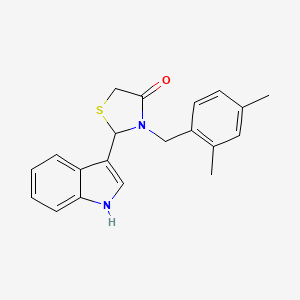
![N-[(2S)-1-(4-Carboxyanilino)-1-oxopropan-2-yl]-L-phenylalanine](/img/structure/B14409626.png)
![Ethanaminium, 2-[ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]-N,N,N-trimethyl-, acetate](/img/structure/B14409635.png)
